

Spectroscopic Characterization of 6-Methylquinoxaline-2,3-dithiol: A Technical Guide

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Compound of Interest

Compound Name: 6-Methylquinoxaline-2,3-dithiol

CAS No.: 25625-62-1

Cat. No.: B1587999

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methylquinoxaline-2,3-dithiol**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. While direct experimental data for the 6-methyl derivative is not extensively published, this guide leverages data from the parent compound, quinoxaline-2,3-dithiol, to provide a detailed and predictive analysis.

Introduction to 6-Methylquinoxaline-2,3-dithiol

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a methyl group at the 6-position and thiol groups at the 2 and 3-positions of the quinoxaline scaffold can significantly influence its electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is paramount for confirming the structure and purity of synthesized **6-Methylquinoxaline-2,3-**

dithiol, which is crucial for any subsequent application. The molecular structure is presented below:

Figure 1: Molecular structure of **6-Methylquinoxaline-2,3-dithiol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For **6-Methylquinoxaline-2,3-dithiol**, both ^1H and ^{13}C NMR are essential for unambiguous characterization.

^1H NMR Spectroscopy

Expected ^1H NMR Spectral Data (in DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~14.0	Broad Singlet	2H	SH
~7.8	Singlet	1H	H-5
~7.6	Doublet	1H	H-7
~7.4	Doublet	1H	H-8
~2.4	Singlet	3H	CH ₃

Interpretation:

The ^1H NMR spectrum of **6-Methylquinoxaline-2,3-dithiol** is predicted based on the known spectrum of quinoxaline-2,3-dithiol.[4]

- **Thiol Protons (SH):** The protons of the two thiol groups are expected to appear as a broad singlet at a very downfield chemical shift, around 14.0 ppm. This significant downfield shift is due to the acidic nature of the thiol protons and their involvement in hydrogen bonding. In the parent quinoxaline-2,3-dithiol, this peak is observed at 14 ppm.[4]

- **Aromatic Protons:** The benzene ring of the quinoxaline system will give rise to three signals. The proton at the 5-position (H-5) is expected to be a singlet due to the adjacent methyl group at the 6-position. The protons at the 7 and 8-positions (H-7 and H-8) will likely appear as doublets due to coupling with each other. The exact chemical shifts and coupling constants will depend on the electronic environment created by the methyl and dithiol groups.
- **Methyl Protons (CH₃):** The three protons of the methyl group at the 6-position are expected to appear as a sharp singlet at around 2.4 ppm. This chemical shift is typical for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)	Assignment
~175	C2, C3
~140	C4a, C8a
~138	C6
~130	C5
~128	C7
~127	C8
~21	CH ₃

Interpretation:

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

- **Thiol-bearing Carbons (C2, C3):** The carbon atoms attached to the thiol groups (C2 and C3) are expected to be the most downfield among the sp² hybridized carbons, appearing around 175 ppm.

- **Aromatic Carbons:** The remaining aromatic carbons will appear in the typical range of 120-140 ppm. The carbon atom bearing the methyl group (C6) is expected to be slightly downfield compared to the other CH carbons.
- **Methyl Carbon (CH₃):** The carbon of the methyl group will appear as an upfield signal at around 21 ppm.

Experimental Protocol for NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-Methylquinoxaline-2,3-dithiol** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's likely poor solubility in other common NMR solvents and to allow for the observation of the acidic thiol protons.
- **Instrument:** A 400 MHz or higher field NMR spectrometer.
- **¹H NMR Parameters:**
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-16 ppm.
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay: 1-2 seconds.
- **¹³C NMR Parameters:**
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0-200 ppm.
 - Number of scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data (KBr Pellet):

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Weak-Medium	Aliphatic C-H stretch (CH ₃)
2600-2550	Weak	S-H stretch
~1600	Medium-Strong	C=N stretch
~1500	Medium-Strong	Aromatic C=C stretch
~1450	Medium	CH ₃ bend
~850	Strong	C-H out-of-plane bend (aromatic)

Interpretation:

- **S-H Stretch:** The most characteristic peak for the thiol groups is the S-H stretching vibration, which is expected to appear as a weak band in the 2600-2550 cm⁻¹ region. This peak can sometimes be broad or difficult to observe.
- **C-H Stretches:** The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
- **C=N and C=C Stretches:** The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system will give rise to strong absorptions in the 1600-1500 cm⁻¹ region.
- **CH₃ Bend:** The bending vibration of the methyl group is expected around 1450 cm⁻¹.

Experimental Protocol for IR Data Acquisition

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by grinding a small amount of **6-Methylquinoxaline-2,3-dithiol** with dry KBr powder and pressing it into a transparent disk.
- **Instrument:** A Fourier-Transform Infrared (FTIR) spectrometer.

- Data Acquisition: Record the spectrum in the 4000-400 cm^{-1} range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.

Expected Mass Spectrum Data (Electron Ionization - EI):

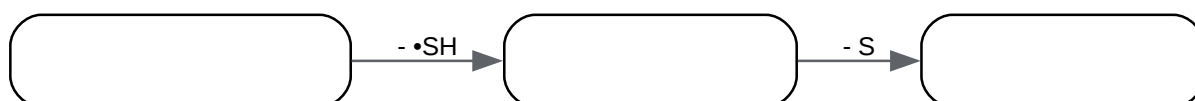
m/z	Relative Intensity	Assignment
208	High	$[\text{M}]^+$ (Molecular Ion)
175	Medium	$[\text{M} - \text{SH}]^+$
143	Medium	$[\text{M} - 2\text{SH}]^+$
116	Low	$[\text{C}_7\text{H}_4\text{N}_2]^+$

Interpretation:

The molecular weight of **6-Methylquinoxaline-2,3-dithiol** is 208.31 g/mol .^[5] The mass spectrum is expected to show a prominent molecular ion peak at $m/z = 208$.

Fragmentation Pathway:

Under electron ionization (EI), the molecular ion can undergo fragmentation. A plausible fragmentation pathway is illustrated below:



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Figure 2: Predicted major fragmentation pathway of **6-Methylquinoxaline-2,3-dithiol** in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.
- **Ionization Method:** Electron Ionization (EI) at 70 eV is a standard method for obtaining fragmentation patterns. Electrospray ionization (ESI) can also be used, which would likely show the protonated molecule $[M+H]^+$ at $m/z = 209$.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer.
- **Data Acquisition:** Scan a mass range of m/z 50-500.

Conclusion

The spectroscopic characterization of **6-Methylquinoxaline-2,3-dithiol** relies on a combination of NMR, IR, and mass spectrometry. While direct experimental data for this specific derivative is sparse in the literature, a detailed and reliable prediction of its spectral features can be made by analyzing the data of the parent compound, quinoxaline-2,3-dithiol, and applying fundamental principles of spectroscopy. This guide provides the expected spectral data, their interpretation, and the experimental protocols necessary for the successful characterization of **6-Methylquinoxaline-2,3-dithiol**, thereby supporting its further investigation in various scientific and industrial applications.

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